molecular formula C9H13Cl2N B2673211 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2309468-72-0

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2673211
CAS No.: 2309468-72-0
M. Wt: 206.11
InChI Key: JTDCNZBFNFWEPZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and methylamine.

    Reaction Conditions: The phenol is first converted to an amine through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-3-methylphenol with methylamine under basic conditions.

    Formation of the Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxide derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substitution pattern but lacks the amine group.

    4-Chloro-3,5-dimethylphenol: Similar structure with an additional methyl group.

    4-Chloro-2-methylphenol: Similar structure with the methyl group in a different position.

Uniqueness

1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both the chloro and methyl groups on the phenyl ring, along with the methylated amine group. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDCNZBFNFWEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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